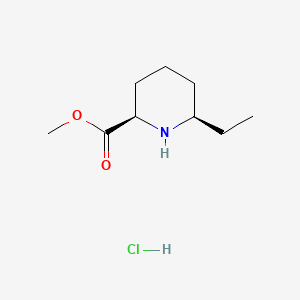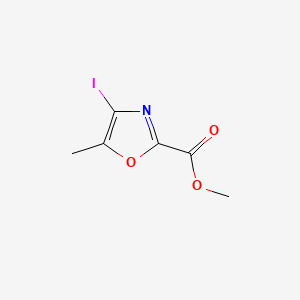
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, also known as BOPH, is a compound of the oxadiazole class of compounds that has been studied extensively in the scientific research community. BOPH is used in a variety of laboratory experiments, due to its ability to interact with a variety of biological systems.
Mécanisme D'action
The mechanism of action of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is not fully understood. However, it is known that this compound can interact with a variety of biological systems, including proteins, enzymes, and receptors. It is thought that this compound may interact with proteins and enzymes by binding to them and altering their activity. Additionally, it is thought that this compound may interact with receptors by binding to them and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can interact with a variety of biological systems, including proteins, enzymes, and receptors. It is thought that this compound may interact with proteins and enzymes by binding to them and altering their activity, leading to changes in the biochemical and physiological processes of the body. Additionally, it is thought that this compound may interact with receptors by binding to them and altering their activity, leading to changes in the biochemical and physiological processes of the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride in laboratory experiments has several advantages and limitations. One advantage of using this compound is that it is relatively stable, making it suitable for use in long-term experiments. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, one limitation of using this compound is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Orientations Futures
There are several potential future directions for the research and use of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride. One potential future direction is to further study its mechanism of action, in order to better understand how it interacts with biological systems. Additionally, further research could be conducted to explore the potential therapeutic and diagnostic applications of this compound. Finally, research could be conducted to explore the potential of using this compound in other laboratory experiments, such as in the development of new drugs or diagnostic agents.
Méthodes De Synthèse
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is synthesized using a three-step process involving the reaction of a substituted benzyl chloride with a substituted oxadiazole. First, the benzyl chloride is reacted with an oxidizing agent such as sodium hypochlorite to produce a substituted benzyl chloroformate. The chloroformate is then reacted with a substituted oxadiazole in the presence of a base such as sodium hydroxide to produce a substituted benzyl oxadiazole. Finally, the oxadiazole is reacted with hydrochloric acid to produce this compound.
Applications De Recherche Scientifique
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride has been used extensively in scientific research due to its ability to interact with a variety of biological systems. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, this compound has been studied for its potential use as a diagnostic agent for the detection of various diseases.
Propriétés
IUPAC Name |
2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-12(2,13)11-14-10(16-15-11)8-9-6-4-3-5-7-9;/h3-7H,8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAUSBBDTICSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)



![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)

![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)


